molecular formula C14H17BrClN3O B12249433 N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12249433
M. Wt: 358.66 g/mol
InChI Key: MEPGXPVTQJAJMT-UHFFFAOYSA-N
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Description

N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyclopropanecarboxamide moiety attached to a piperidine ring, which is further substituted with a 3-bromo-5-chloropyridin-2-yl group. The presence of both bromine and chlorine atoms in the pyridine ring adds to its reactivity and potential for diverse chemical transformations.

Preparation Methods

The synthesis of N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The presence of halogen atoms in the pyridine ring makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity[4][4].

Comparison with Similar Compounds

N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H17BrClN3O

Molecular Weight

358.66 g/mol

IUPAC Name

N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H17BrClN3O/c15-12-6-10(16)7-17-13(12)19-5-1-2-11(8-19)18-14(20)9-3-4-9/h6-7,9,11H,1-5,8H2,(H,18,20)

InChI Key

MEPGXPVTQJAJMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)Cl)Br)NC(=O)C3CC3

Origin of Product

United States

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